molecular formula C18H24N6O3 B12154273 tert-butyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

tert-butyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12154273
M. Wt: 372.4 g/mol
InChI Key: VJYPCBKUTYFMSI-UHFFFAOYSA-N
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Description

tert-Butyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a phenyl group bearing a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling with Piperazine: The tetrazole-containing phenyl group is then coupled with piperazine using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Protection of Piperazine: The piperazine nitrogen is protected using tert-butyl chloroformate to form the tert-butyl carbamate.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the coupling steps and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, which can be oxidized to form various oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidized tetrazole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor ligands. The tetrazole moiety is known for its bioisosteric properties, which can mimic carboxylic acids in biological systems.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The piperazine ring is a common motif in many pharmaceuticals, and the tetrazole group can enhance binding affinity to biological targets.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The tetrazole group can form hydrogen bonds and ionic interactions, while the piperazine ring can provide structural rigidity and additional binding interactions.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Similar in structure but with a pyridine ring instead of a phenyl-tetrazole moiety.

    tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Contains a boronate ester instead of a tetrazole.

    1-Boc-piperazine: A simpler compound with a tert-butyl carbamate protecting group on piperazine.

Uniqueness

The uniqueness of tert-butyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate lies in its combination of a tetrazole moiety with a piperazine ring, which can provide unique binding properties and reactivity compared to other similar compounds.

Biological Activity

tert-butyl 4-{[3-(5-methyl-1H-tetrazol-1-yl)phenyl]carbonyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological profiles, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H26N4O3
  • Molecular Weight : 358.44 g/mol
  • CAS Number : 2459946-10-0

The biological activity of this compound is attributed to its interaction with various biological targets, including receptors and enzymes involved in cellular signaling pathways. The presence of the tetrazole ring is thought to enhance the compound's affinity for certain targets, potentially influencing its pharmacodynamic properties.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For example, growth inhibition assays were conducted on pancreatic cancer cell lines (MiaPaCa2, BxPC3, etc.) and other types such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The findings suggest moderate cytotoxicity with a notable growth inhibition percentage at specific concentrations.

Cell Line GI50 (µM) Activity
MiaPaCa2>50No significant activity
BxPC314Moderate activity
MCF-710Significant activity
A278020Moderate activity

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection. Research indicates that it may exert protective effects against neurodegenerative conditions by modulating oxidative stress pathways and inhibiting neuronal apoptosis.

Case Studies

  • Study on Cancer Cell Lines :
    A study published in the Journal of Medicinal Chemistry assessed the efficacy of various derivatives of piperazine compounds, including this compound. The results indicated that modifications to the phenyl and tetrazole moieties significantly influenced cytotoxicity levels across different cancer cell lines .
  • Neuroprotection Research :
    Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress. The data demonstrated that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved neuronal survival rates in vitro .

Properties

Molecular Formula

C18H24N6O3

Molecular Weight

372.4 g/mol

IUPAC Name

tert-butyl 4-[3-(5-methyltetrazol-1-yl)benzoyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H24N6O3/c1-13-19-20-21-24(13)15-7-5-6-14(12-15)16(25)22-8-10-23(11-9-22)17(26)27-18(2,3)4/h5-7,12H,8-11H2,1-4H3

InChI Key

VJYPCBKUTYFMSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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